molecular formula C28H52N5O5P B1681257 Ténofovir exalidex CAS No. 911208-73-6

Ténofovir exalidex

Numéro de catalogue: B1681257
Numéro CAS: 911208-73-6
Poids moléculaire: 569.7 g/mol
Clé InChI: SCTJKHUUZLXJIP-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le ténofovir exalidèx est un promédicament novateur du ténofovir, un médicament antiviral principalement utilisé pour traiter les infections à VIH et l’hépatite B. Ce composé est conçu pour améliorer la distribution et l’efficacité du ténofovir en ciblant le foie, ce qui réduit l’exposition systémique et minimise les effets secondaires potentiels tels que la toxicité rénale et osseuse .

Applications De Recherche Scientifique

Tenofovir exalidex has several scientific research applications, including:

Mécanisme D'action

Le ténofovir exalidèx exerce ses effets en ciblant le foie, où il est hydrolysé pour libérer le ténofovir actif. Le ténofovir actif inhibe ensuite l’enzyme transcriptase inverse, qui est essentielle à la réplication virale dans les virus VIH et de l’hépatite B. Cette inhibition empêche la synthèse de l’ADN viral, réduisant ainsi la charge virale et la progression de l’infection .

Cibles moléculaires et voies :

Analyse Biochimique

Biochemical Properties

Tenofovir Exalidex interacts with various biomolecules in its role as an antiviral agent. It is a nucleotide analog of adenosine 50-mono-phosphate . In its parent form, Tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . To improve these properties, Tenofovir is available as prodrugs, including Tenofovir Exalidex .

Cellular Effects

Tenofovir Exalidex has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is particularly effective against the Hepatitis B virus (HBV) and HIV, where it is 97 and 200 times more potent than Tenofovir in vitro, respectively .

Molecular Mechanism

The mechanism of action of Tenofovir Exalidex involves its conversion into Tenofovir, which selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as HIV . This inhibition is selective, showing limited inhibition of human enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Exalidex change over time. It has a short half-life, supporting once-daily dosing . There is no accumulation between Day 1 and Day 14, indicating its stability .

Dosage Effects in Animal Models

In animal models, the effects of Tenofovir Exalidex vary with different dosages

Transport and Distribution

Tenofovir Exalidex is designed to target the liver, allowing for enhanced target tissue penetration . Its novel liver-targeting structure results in decreased circulating levels of Tenofovir, lowering systemic exposure and thereby reducing the potential for renal side effects .

Subcellular Localization

Given its liver-targeting design, it can be inferred that it is primarily localized in liver cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du ténofovir exalidèx implique la conjugaison du ténofovir avec une fraction lipidique pour améliorer sa biodisponibilité et la pénétration des tissus cibles. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle de ténofovir exalidèx suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et la conformité aux normes réglementaires. Les étapes clés comprennent :

Analyse Des Réactions Chimiques

Types de réactions : Le ténofovir exalidèx subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

Le ténofovir exalidèx a plusieurs applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Le ténofovir exalidèx est comparé à d’autres composés similaires tels que :

Unicité :

Composés similaires :

Le ténofovir exalidèx représente une avancée significative dans la thérapie antivirale, offrant une option prometteuse pour le traitement du VIH et de l’hépatite B avec des profils d’innocuité et d’efficacité améliorés.

Activité Biologique

Tenofovir exalidex (TXL), also known as CMX-157, is a lipid-conjugated prodrug of tenofovir, developed to enhance the pharmacokinetic (PK) profile and biological activity of tenofovir against viral infections, particularly hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound aims to improve tissue penetration and reduce systemic toxicity compared to traditional tenofovir formulations like tenofovir disoproxil fumarate (TDF).

TXL functions by leveraging lipid uptake mechanisms, which facilitate its absorption and enhance its concentration in liver cells, the primary site for HBV replication. Once inside the cells, TXL is metabolized into its active form, tenofovir diphosphate, which inhibits viral replication by competing with natural substrates for incorporation into viral DNA during transcription processes for both HIV and HBV .

Pharmacokinetics

The PK profile of TXL is characterized by:

  • Enhanced Bioavailability : TXL exhibits improved oral bioavailability compared to TDF due to its lipid conjugation, which aids in cellular uptake.
  • Lower Systemic Exposure : TXL results in lower plasma concentrations of active drug, which correlates with reduced nephrotoxicity and bone density loss compared to TDF .
  • Hepatic Stability : TXL demonstrates robust stability in hepatic environments, allowing for sustained antiviral activity without rapid metabolism that could lead to toxicity .

Comparative Efficacy

In comparative studies, TXL has shown promising results against HBV with minimal side effects. It has been reported to achieve effective viral suppression while maintaining a safer profile regarding renal function and bone health compared to TDF. In clinical trials, TXL was found to have a higher concentration in liver cells while producing lower systemic levels of tenofovir .

Case Studies

  • Phase 1 PK Study : A study evaluated the pharmacokinetic profile of TXL in healthy subjects. Participants received various formulations of TXL, demonstrating its safety and tolerability while confirming its enhanced absorption characteristics compared to standard formulations .
  • Hepatitis B Treatment : In a clinical setting, TXL was administered to patients with chronic HBV infection. Results indicated significant reductions in viral load with fewer adverse effects related to kidney function and bone density compared to TDF treatments .

Data Table: Summary of Key Findings

Study/TrialFocusKey Findings
Phase 1 PK StudyPharmacokineticsConfirmed enhanced absorption and safety profile of TXL in healthy subjects.
Hepatitis B TreatmentEfficacySignificant viral load reduction with lower systemic exposure; reduced nephrotoxicity.
Comparative Analysis with TDFSafetyTXL exhibited less impact on bone mineral density and renal function than TDF .

Propriétés

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJKHUUZLXJIP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911208-73-6
Record name HDP-Tenofovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir exalidex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENOFOVIR EXALIDEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir exalidex
Reactant of Route 2
Tenofovir exalidex
Reactant of Route 3
Reactant of Route 3
Tenofovir exalidex
Reactant of Route 4
Tenofovir exalidex
Reactant of Route 5
Reactant of Route 5
Tenofovir exalidex
Reactant of Route 6
Reactant of Route 6
Tenofovir exalidex

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.